molecular formula C26H19N3O2 B2389195 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide CAS No. 441290-64-8

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide

Cat. No.: B2389195
CAS No.: 441290-64-8
M. Wt: 405.457
InChI Key: BJHBYHXWGULTHH-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide is a complex organic compound that features a benzimidazole moiety, which is a fused heterocyclic aromatic ring system

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which include this compound, have a broad range of biological activities . They have been found to interact with various targets, including bacterial and viral proteins, enzymes, and cellular structures .

Mode of Action

For instance, they can inhibit enzyme activity, interfere with protein function, or disrupt cellular structures . The specific interactions and resulting changes caused by N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide would depend on its specific targets.

Biochemical Pathways

For instance, they can inhibit the synthesis of bacterial nucleic acids and proteins , disrupt the function of viral proteins , or interfere with cellular signaling pathways . The specific pathways affected by this compound would depend on its specific targets and mode of action.

Pharmacokinetics

This moiety helps to overcome the solubility problems of poorly soluble drug entities, potentially improving their absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

For instance, they can inhibit the growth of bacteria and viruses, induce apoptosis in cancer cells, or modulate immune responses . The specific effects of this compound would depend on its specific targets, mode of action, and affected biochemical pathways.

Action Environment

It is known that various factors can influence the action of drugs, including ph, temperature, presence of other substances, and specific conditions within the body

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-phenoxybenzoic acid with 3-(1H-benzo[d]imidazol-2-yl)aniline under dehydrating conditions. The reaction is often catalyzed by agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide stands out due to its unique combination of a benzimidazole ring and phenoxybenzamide structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2/c30-26(21-13-4-7-16-24(21)31-20-11-2-1-3-12-20)27-19-10-8-9-18(17-19)25-28-22-14-5-6-15-23(22)29-25/h1-17H,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHBYHXWGULTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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